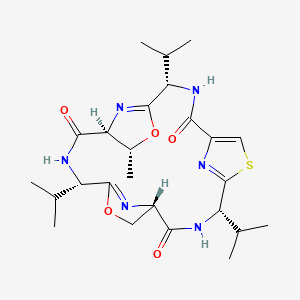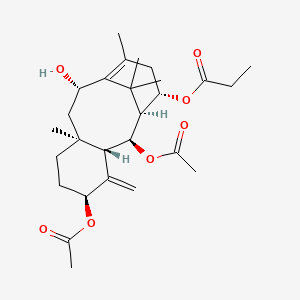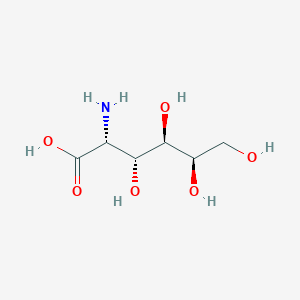
D-galactosaminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-galactosaminic acid is the D-stereoisomer of galactosaminic acid. It is a conjugate acid of a D-galactosaminate.
Aplicaciones Científicas De Investigación
1. Glycoprotein Research
D-Galactosaminic acid plays a crucial role in the study of glycoproteins. Weber and Winzler (1969) developed a method for the quantitative determination of galactosaminitol (a derivative of galactosaminic acid) in glycoproteins, which helped in understanding the conversion of hexosamines in several glycoproteins under different conditions. This research is significant for studying the structure and function of glycoproteins, especially in mucins (Weber & Winzler, 1969).
2. Neurochemistry
In neurochemistry, the study of β-N-Acetyl D-galactosaminidase in neurons and neuropil from the rat cerebral cortex by Sinha and Rose (1973) revealed significant insights. This enzyme, which acts on D-galactosaminic acid, displayed a unique distribution pattern in the brain, differing from other acid hydrolases. This is crucial for understanding brain biochemistry and the role of specific enzymes in neural function (Sinha & Rose, 1973).
3. Biomedical Applications
D-Galactosaminic acid is also relevant in biomedical applications. For instance, the work by Calzoni et al. (2021) on the covalent immobilization of β-d-N-acetyl-hexosaminidase on polylactic acid films for potential biomedical applications is notable. This enzyme, which cleaves D-galactosaminic acid, shows promise for treating certain diseases, demonstrating the potential of D-galactosaminic acid in therapeutic interventions (Calzoni et al., 2021).
4. Biochemistry of Liver and Kidney Function
D-Galactosaminic acid is instrumental in studies related to liver and kidney function. For example, Ayhancı et al. (2016) investigated the protective effects of ellagic acid on D-galactosamine-induced kidney damage in rats. This study is crucial for understanding the biochemical pathways involved in organ damage and protection (Ayhancı et al., 2016).
5. Cellular and Molecular Biology
In cellular and molecular biology, D-galactosaminic acid is used to understand cellular processes. The research by Keppler, Pausch, and Decker (1974) on the selective uridine triphosphate deficiency induced by D-galactosamine in the liver and its effect on ribonucleic acid synthesis is a prime example. This study provides insights into the cellular mechanisms affected by D-galactosaminic acid (Keppler et al., 1974).
Propiedades
Nombre del producto |
D-galactosaminic acid |
|---|---|
Fórmula molecular |
C6H13NO6 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |
Clave InChI |
UFYKDFXCZBTLOO-SQOUGZDYSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



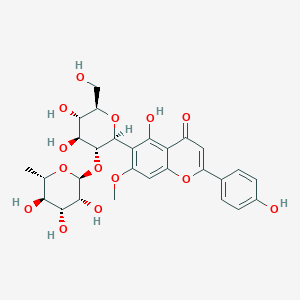





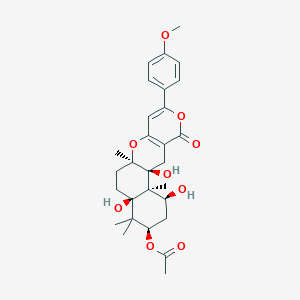


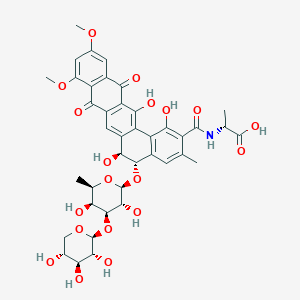

![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
